2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a combination of chloro, methoxy, trifluoromethyl, and pyridinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the acetamide backbone: This can be achieved by reacting 2-chloroacetamide with an appropriate base.
Introduction of the pyridin-2-ylmethyl group: This step involves the nucleophilic substitution reaction of the acetamide with pyridin-2-ylmethyl chloride.
Attachment of the 4-methoxy-3-(trifluoromethyl)phenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of 4-methoxy-3-(trifluoromethyl)benzaldehyde or 4-methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide.
Substitution: Formation of N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide derivatives with various substituents.
Scientific Research Applications
2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-methoxyphenyl]-N-(pyridin-2-ylmethyl)acetamide: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.
2-chloro-N-[3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide: Lacks the methoxy group, potentially affecting its reactivity and interaction with biological targets.
N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide: Lacks the chloro group, which may influence its chemical reactivity and stability.
Uniqueness
The combination of chloro, methoxy, trifluoromethyl, and pyridinylmethyl groups in 2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c1-24-14-6-5-12(8-13(14)16(18,19)20)22(15(23)9-17)10-11-4-2-3-7-21-11/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSOIPXFGEDAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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